molecular formula C13H11ClN2O B13930476 (2-Amino-5-chlorophenyl)(4-methylpyridin-3-yl)methanone

(2-Amino-5-chlorophenyl)(4-methylpyridin-3-yl)methanone

Cat. No.: B13930476
M. Wt: 246.69 g/mol
InChI Key: HGDAMOQGOQNYLE-UHFFFAOYSA-N
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Description

(2-Amino-5-chlorophenyl)(4-methyl-3-pyridinyl)methanone is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-chlorophenyl)(4-methyl-3-pyridinyl)methanone typically involves the reaction of 2-amino-5-chlorobenzophenone with 4-methyl-3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chlorophenyl)(4-methyl-3-pyridinyl)methanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

(2-Amino-5-chlorophenyl)(4-methyl-3-pyridinyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-5-chlorophenyl)(4-methyl-3-pyridinyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-5-chlorophenyl)(4-methyl-3-pyridinyl)methanone is unique due to its combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

(2-amino-5-chlorophenyl)-(4-methylpyridin-3-yl)methanone

InChI

InChI=1S/C13H11ClN2O/c1-8-4-5-16-7-11(8)13(17)10-6-9(14)2-3-12(10)15/h2-7H,15H2,1H3

InChI Key

HGDAMOQGOQNYLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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